9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid
Description
9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid is a bicyclic compound featuring a seven-membered annulene ring fused to a benzene ring. The structure includes a ketone group at position 9 and a carboxylic acid moiety at position 6 (Figure 1).
Properties
IUPAC Name |
9-oxo-5,6,7,8-tetrahydrobenzo[7]annulene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11-6-5-9(12(14)15)7-8-3-1-2-4-10(8)11/h1-4,9H,5-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNZMNVTEDNDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylic acid (CAS No. 889958-30-9) is a polycyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic uses.
Chemical Structure and Properties
The molecular formula of 9-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylic acid is with a molecular weight of 204.22 g/mol. The compound features a unique fused ring system that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H12O3 |
| Molecular Weight | 204.22 g/mol |
| CAS Number | 889958-30-9 |
| Density | 1.08 g/cm³ |
| Storage Conditions | Sealed in dry, store at -20°C |
Biological Activity
Research on the biological activity of 9-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylic acid indicates various potential pharmacological effects:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Potential : Some studies have indicated that derivatives of benzoannulene compounds may have cytotoxic effects against certain cancer cell lines. Further research is needed to evaluate the specific mechanisms involved and the efficacy of this compound against different types of cancer.
- Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Properties : The ability of the compound to cross the blood-brain barrier and its interaction with neuroreceptors could provide insights into its neuroprotective capabilities.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of 9-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylic acid using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals at concentrations above 50 µM, suggesting strong antioxidant potential.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating promising anticancer activity.
Case Study 3: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory effects revealed that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-1-carboxylic Acid (CAS 4087-43-8)
- Structure : Carboxylic acid at position 1 instead of 6.
- Properties: Molecular weight: 190.24 (vs. 218.25 for the target compound).
- Applications : Primarily used in materials science due to its rigid aromatic structure.
5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic Acid (CAS 1341599-69-6)
- Structure: Amino group at position 5 replaces the ketone.
- Properties :
- Increased basicity (pKa ~9–10) due to the amine, enabling salt formation.
- Molecular weight: 219.26, slightly higher than the target compound.
- Applications : Explored in peptide mimetics and as a building block for kinase inhibitors .
Functional Group Derivatives
2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic Acid (CAS 6742-32-1)
- Structure : Acetic acid side chain at position 6.
- Properties :
- Applications: Limited to laboratory research due to unspecified stability concerns .
(2E)-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic Acid (CAS 326809-97-6)
- Structure : Hydroxyl group at position 5 and conjugated double bond.
- Properties: Higher polarity due to the hydroxyl group (logP ~1.2 vs. ~2.5 for the target compound). Potential for keto-enol tautomerism, affecting reactivity .
- Applications : Investigated in anti-inflammatory drug candidates.
Ester and Amine Derivatives
Methyl 5-Phenylpentanoate Derivatives
- Structure : Esterification of the carboxylic acid (e.g., 2-methylallyl esters in ).
- Properties :
- Increased lipophilicity (logP ~3.0), improving membrane permeability.
- Susceptible to hydrolysis under acidic/basic conditions.
- Applications : Prodrug strategies for controlled release .
Mast Cell-Stabilizing Amine Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | logP (Predicted) |
|---|---|---|---|---|---|
| Target Compound | - | C₁₃H₁₄O₃ | 218.25 | Ketone (C9), COOH (C6) | 2.5 |
| 1-Carboxylic Acid Isomer | 4087-43-8 | C₁₂H₁₄O₂ | 190.24 | COOH (C1) | 2.8 |
| 5-Amino Derivative | 1341599-69-6 | C₁₂H₁₃NO₂ | 219.26 | NH₂ (C5), COOH (C6) | 1.9 |
| Acetic Acid Derivative | 6742-32-1 | C₁₃H₁₄O₃ | 218.25 | COOH (C6), Acetic Acid | 1.7 |
| Hydroxy-Benzannulene Derivative | 326809-97-6 | C₁₃H₁₄O₄ | 234.25 | OH (C5), Conjugated Double Bond | 1.2 |
Key Findings and Implications
- Positional Isomerism : The 1-carboxylic acid isomer (CAS 4087-43-8) exhibits lower molecular weight and altered solubility, making it preferable for crystallography studies .
- Amino vs. Oxo Groups: The 5-amino derivative (CAS 1341599-69-6) shows enhanced interaction with biological targets like kinases but faces metabolic instability .
- Ester Derivatives : Improved lipophilicity of esters (e.g., ) suggests utility in prodrug design, though hydrolysis susceptibility remains a limitation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid, and what are their critical reaction parameters?
- Methodological Answer : The compound is synthesized via Lewis acid-catalyzed C(sp³)–H bond functionalization to construct the benzo[7]annulene core. Key steps include alkylation of intermediates (e.g., methyl 8,9-dihydro-5H-benzo[7]annulene-6-carboxylate) and subsequent oxidation to introduce the keto group. Yields (~77%) depend on catalyst choice, solvent polarity, and reaction temperature. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?
- Methodological Answer : Characterization combines spectral and chromatographic methods:
- IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1700 cm⁻¹ for the carboxylic acid and ketone groups.
- NMR : NMR resolves diastereotopic protons in the annulene ring (δ 2.5–3.5 ppm), while NMR confirms the carboxylic acid carbon at ~175 ppm.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 218.25 for C₁₃H₁₄O₃) .
| Analytical Method | Key Peaks/Data |
|---|---|
| IR (KBr) | 1705 cm⁻¹ (C=O) |
| NMR (400 MHz, CDCl₃) | δ 3.12 (m, 2H, CH₂) |
| HRMS | 218.2500 [M+H]⁺ |
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as acutely toxic (oral, dermal) and a severe eye irritant (GHS Category 1/2). Required precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and sealed goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of derivatives?
- Methodological Answer : Optimization involves:
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., AlCl₃ vs. BF₃·OEt₂) to enhance regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents (toluene) favor cyclization.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-oxidation .
Q. How can contradictions between theoretical and experimental spectral data be resolved?
- Methodological Answer : Discrepancies (e.g., NMR shifts vs. computational predictions) require:
- DFT Calculations : Use B3LYP/6-31G(d) to model electronic environments and compare with experimental shifts.
- Isotopic Labeling : - or -labeled analogs clarify ambiguous assignments (e.g., annulene ring protons) .
Q. What strategies assess the compound’s stability under varying storage and reaction conditions?
- Methodological Answer : Stability studies should include:
- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.
- HPLC Monitoring : Track decomposition products (e.g., decarboxylated derivatives) via reverse-phase C18 columns.
- pH-Dependent Stability : Test solubility and degradation in buffered solutions (pH 2–12) to identify optimal storage conditions .
Data Gaps and Future Directions
- Ecotoxicological Studies : No data exist on bioaccumulation or soil mobility. Researchers should conduct Daphnia magna acute toxicity tests (OECD 202) and soil column leaching assays .
- In Silico Modeling : Develop QSAR models to predict metabolite formation and potential genotoxicity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
